molecular formula C10H11BrN2O B15222184 5-Bromo-6-methoxy-1,3-dimethyl-1H-indazole

5-Bromo-6-methoxy-1,3-dimethyl-1H-indazole

Cat. No.: B15222184
M. Wt: 255.11 g/mol
InChI Key: MODAHLHPVLCZMO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methoxy-1,3-dimethyl-1H-indazole typically involves the bromination of 6-methoxy-1,3-dimethyl-1H-indazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the indazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methoxy-1,3-dimethyl-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atom, while oxidation and reduction reactions can lead to changes in the electronic structure of the indazole ring .

Mechanism of Action

The mechanism of action of 5-Bromo-6-methoxy-1,3-dimethyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-methoxy-1,3-dimethyl-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups, along with the dimethyl substitution, makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

5-bromo-6-methoxy-1,3-dimethylindazole

InChI

InChI=1S/C10H11BrN2O/c1-6-7-4-8(11)10(14-3)5-9(7)13(2)12-6/h4-5H,1-3H3

InChI Key

MODAHLHPVLCZMO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=CC(=C(C=C12)Br)OC)C

Origin of Product

United States

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